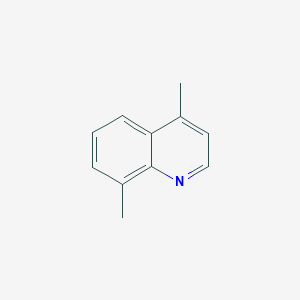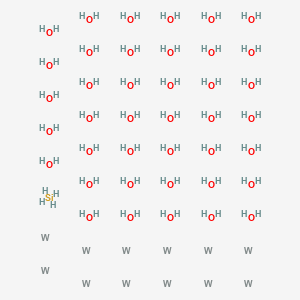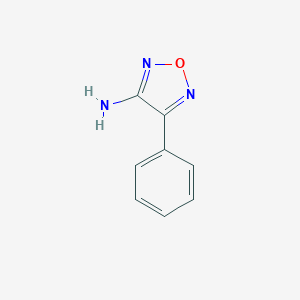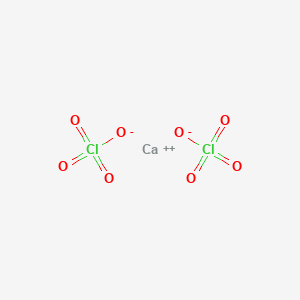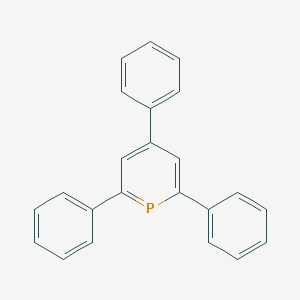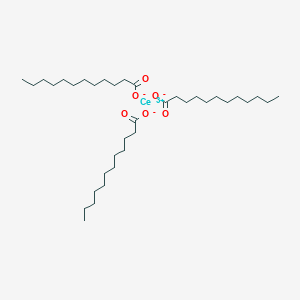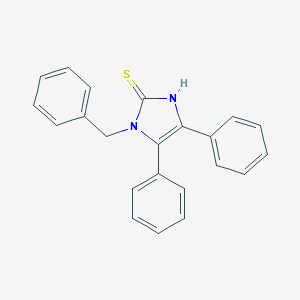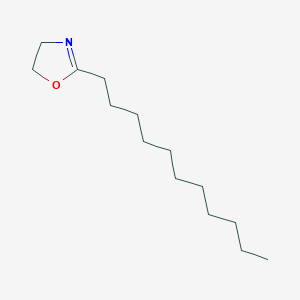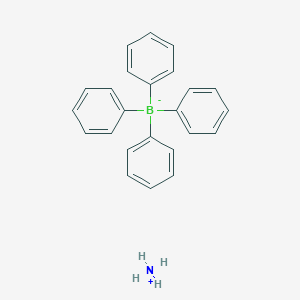
Zirconium(2+);tetraphenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(2+);tetraphenoxide is a coordination compound that has attracted the attention of researchers due to its unique properties and potential applications in various fields. This compound is synthesized by reacting zirconium tetrachloride with tetraphenol in the presence of a base.
Mécanisme D'action
The mechanism of action of zirconium(2+);tetraphenoxide is not fully understood. However, it is believed that the compound interacts with cellular components such as proteins and DNA, leading to alterations in their structure and function. This ultimately results in cell death. In cancer cells, zirconium(2+);tetraphenoxide has been shown to induce apoptosis, a form of programmed cell death.
Biochemical and Physiological Effects
Zirconium(2+);tetraphenoxide has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In vivo studies have shown that zirconium(2+);tetraphenoxide has low toxicity and is well-tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of zirconium(2+);tetraphenoxide is its ability to act as an effective catalyst for various organic reactions. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on zirconium(2+);tetraphenoxide. One area of interest is in the development of new catalysts for organic reactions. Zirconium(2+);tetraphenoxide has shown promise in this area, and further research could lead to the development of more efficient and selective catalysts. Another area of interest is in the development of new anticancer agents. Zirconium(2+);tetraphenoxide has shown potential as an anticancer agent, and further research could lead to the development of new drugs for the treatment of cancer. Finally, there is potential for the use of zirconium(2+);tetraphenoxide in the development of new materials for various applications, such as electronic devices and biomedical imaging.
Méthodes De Synthèse
The synthesis of zirconium(2+);tetraphenoxide involves the reaction of zirconium tetrachloride with tetraphenol in the presence of a base. The reaction occurs in two steps: first, the zirconium tetrachloride is converted to zirconium tetraphenoxide by reacting it with tetraphenol, and then the zirconium tetraphenoxide is deprotonated by a base to form zirconium(2+);tetraphenoxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and washing with a suitable solvent.
Applications De Recherche Scientifique
Zirconium(2+);tetraphenoxide has been extensively studied for its potential applications in various fields such as catalysis, material science, and biomedical research. It has been shown to be an effective catalyst for various organic reactions such as esterification, transesterification, and Friedel-Crafts reactions. In material science, it has been used as a precursor for the synthesis of zirconium oxide nanoparticles, which have potential applications in electronic devices, catalysis, and biomedical imaging. In biomedical research, zirconium(2+);tetraphenoxide has been investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells.
Propriétés
Numéro CAS |
13242-21-2 |
|---|---|
Nom du produit |
Zirconium(2+);tetraphenoxide |
Formule moléculaire |
C24H20O4Zr2 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
zirconium(4+);tetraphenoxide |
InChI |
InChI=1S/4C6H6O.Zr/c4*7-6-4-2-1-3-5-6;/h4*1-5,7H;/q;;;;+4/p-4 |
Clé InChI |
DJIFSIBYHXVGSS-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zr+4] |
SMILES canonique |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zr+2].[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



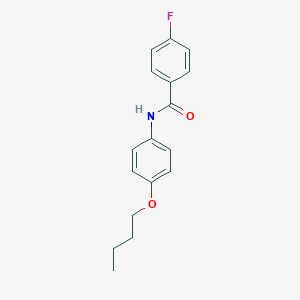
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)

